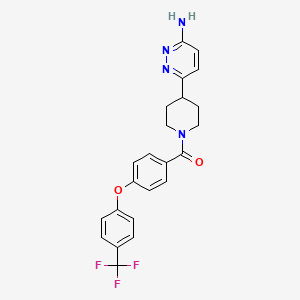

BI-749327

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYMFGHHIDRCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI-749327: A Technical Guide on its Mechanism of Action in Cardiac Fibrosis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a common pathological feature in most forms of heart disease, leading to cardiac stiffening, dysfunction, and eventual heart failure.[1][2][3][4] The development of targeted anti-fibrotic therapies remains a significant challenge. This document provides a comprehensive technical overview of BI-749327, a potent and selective antagonist of the Transient Receptor Potential Canonical type 6 (TRPC6) ion channel. We will explore its core mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the critical signaling pathways involved in its anti-fibrotic effects in the heart.

Core Mechanism of Action

The primary mechanism of action of this compound in mitigating cardiac fibrosis is through the selective inhibition of the TRPC6 ion channel.[5] TRPC6 is a non-selective, receptor-operated cation channel that, upon activation, facilitates the influx of calcium (Ca²⁺) into cardiac cells, particularly fibroblasts and myocytes.

In pathological conditions such as pressure overload, the expression and activity of TRPC6 are often upregulated. This leads to an enhanced Ca²⁺ influx, which in turn activates the calcineurin-Nuclear Factor of Activated T-cells (NFAT) signaling pathway. The activation of NFAT is a critical step that triggers the transcription of a suite of pro-fibrotic and pro-hypertrophic genes.

This compound directly binds to and blocks the TRPC6 channel, preventing this pathological Ca²⁺ influx. By inhibiting this initial step, this compound effectively suppresses the downstream activation of the calcineurin-NFAT cascade. This targeted inhibition blunts the expression of genes responsible for collagen production and myofibroblast activation, ultimately reducing interstitial fibrosis and ameliorating cardiac dysfunction.

Signaling Pathway Diagram

The following diagram illustrates the TRPC6-NFAT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified in several key preclinical studies. The data below is compiled from published literature.

Table 1: In Vitro Potency and Selectivity

| Target | Species | IC₅₀ (nM) | Selectivity vs. mTRPC6 | Reference |

| TRPC6 | Mouse | 13 | - | |

| TRPC6 | Human | 19 | - | |

| TRPC6 | Guinea Pig | 15 | - | |

| TRPC3 | Mouse | 1,100 | 85-fold | |

| TRPC7 | Mouse | 550 | 42-fold |

Table 2: In Vivo Pharmacokinetics and Efficacy in Mouse Models

| Parameter | Model | Value | Reference |

| Dosing Regimen | Pressure Overload (TAC) | 30 mg/kg/day (oral gavage) | |

| Half-life (t₁/₂) (oral) | CD-1 Mice | 8.5 - 13.5 hours | |

| Unbound Trough Plasma Conc. | Pressure Overload (TAC) | ~180 nM | |

| Reduction in Interstitial Fibrosis | Pressure Overload (TAC) | ~40% | |

| Effect on Cardiac Function | Pressure Overload (TAC) | Improved left heart function, reduced volume/mass ratio |

Table 3: Effect on Pro-fibrotic Gene Expression in Myocardium (TAC Model)

| Gene Target | Function | Effect of this compound | Reference |

| Col1a2, Col3a2 | Collagen synthesis | Suppressed | |

| Fn1 | Fibronectin (ECM protein) | Suppressed | |

| Mmp2 | Matrix Metalloproteinase 2 | Suppressed | |

| Tgfb1 | Transforming Growth Factor-β1 | Suppressed | |

| Nppa, Nppb | Pathological hypertrophy markers | Reduced |

Key Experimental Protocols

The following sections detail the methodologies for pivotal experiments that established the mechanism and efficacy of this compound.

In Vivo Efficacy: Transaortic Constriction (TAC) Mouse Model

This model was used to assess the effect of this compound on pressure overload-induced cardiac fibrosis and dysfunction.

-

Animal Model: Male C57BL/6J mice were utilized.

-

Surgical Procedure: A transverse aortic constriction (TAC) surgery was performed to induce a sustained pressure overload on the left ventricle. Sham-operated mice underwent the same procedure without the aortic constriction.

-

Acclimation and Dosing: All mice were acclimated to oral gavage with a vehicle solution for one week prior to surgery. One week post-TAC, mice were randomized into two groups: Vehicle control or this compound (30 mg/kg/day) administered via oral gavage.

-

Functional Assessment: Cardiac function was assessed using echocardiography at baseline and at specified time points post-treatment.

-

Endpoint Analysis: After the treatment period, hearts were harvested. The left ventricle was sectioned for histological analysis (e.g., Picrosirius Red staining to quantify interstitial fibrosis) and for molecular analysis (e.g., quantitative PCR to measure the mRNA levels of pro-fibrotic and hypertrophic genes).

References

- 1. Breaking the Cycle: A New Approach to Treating Cardiac Fibrosis | Stanford Cardiovascular Institute | Stanford Medicine [med.stanford.edu]

- 2. mdpi.com [mdpi.com]

- 3. news-medical.net [news-medical.net]

- 4. uspharmacist.com [uspharmacist.com]

- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-749327: A Potent and Selective TRPC6 Antagonist

An In-depth Technical Guide to the Pharmacology and Target Selectivity of BI-749327

This compound is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2] Developed as a therapeutic agent, it has demonstrated significant efficacy in preclinical models of cardiac and renal disease, as well as Duchenne muscular dystrophy.[2][3] This technical guide provides a comprehensive overview of the pharmacology, target selectivity, and key experimental methodologies related to this compound for researchers, scientists, and drug development professionals.

Pharmacology

Mechanism of Action

This compound functions as a direct inhibitor of the TRPC6 ion channel, a non-selective cation channel that facilitates the influx of calcium into cells.[4] Increased expression or gain-of-function mutations in TRPC6 are associated with the pathophysiology of several diseases, particularly those involving fibrosis and cellular hypertrophy. By blocking TRPC6, this compound effectively suppresses downstream signaling pathways.

Specifically, inhibition of TRPC6 by this compound has been shown to suppress the activation of the Nuclear Factor of Activated T-cells (NFAT). This, in turn, blocks the expression of pro-hypertrophic and pro-fibrotic genes. A proposed feedback loop, where TRPC6 activation of NFAT leads to further upregulation of TRPC6 gene expression, is also interrupted by this compound. More recent in silico modeling suggests a novel mechanism of action where this compound may bind at a TRPC6-TRPC6 interface, potentially disrupting the formation of the tetrameric channel complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Discovery and Synthesis of BI-749327: A Potent and Selective TRPC6 Inhibitor for Cardiorenal Fibrosis

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel implicated in the pathophysiology of cardiac and renal diseases characterized by fibrosis.[1][2][3][4] Increased TRPC6 activity, either through enhanced expression or gain-of-function mutations, leads to pathological signaling cascades that drive tissue remodeling and dysfunction.[1] BI-749327 has emerged as a potent, selective, and orally bioavailable antagonist of TRPC6, demonstrating significant therapeutic potential in preclinical models of heart and kidney failure. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, offering valuable insights for researchers and drug development professionals in the fields of cardiology, nephrology, and ion channel pharmacology.

Discovery and Optimization

This compound was identified through a high-throughput screening campaign utilizing a HEK293 cell line stably expressing human TRPC6. The screen employed a fluorescent readout for membrane potential to identify antagonists of 1-oleoyl-2-acetyl-sn-glycerol (OAG)-induced TRPC6 activation. Following the initial screen, a medicinal chemistry program was initiated to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds. This optimization process focused on enhancing selectivity against the closely related TRPC3 and TRPC7 channels, as well as unrelated ion channels like Kv11.1, ultimately yielding this compound.

Proposed Synthesis of this compound

While a detailed, step-by-step synthesis of this compound has not been publicly disclosed in peer-reviewed literature, a plausible synthetic route can be proposed based on established amide bond formation reactions. The synthesis would likely involve the coupling of two key intermediates: 4-(6-aminopyridazin-3-yl)piperidine and 4-(4-(trifluoromethyl)phenoxy)benzoic acid .

Proposed Synthetic Scheme:

Caption: Proposed synthetic workflow for this compound.

In Vitro Profile and Mechanism of Action

This compound is a highly potent inhibitor of TRPC6 with nanomolar efficacy. Its inhibitory activity has been characterized across multiple species.

Table 1: In Vitro Potency of this compound

| Target | Species | IC50 (nM) |

| TRPC6 | Mouse | 13 |

| TRPC6 | Human | 19 |

| TRPC6 | Guinea Pig | 15 |

This compound exhibits significant selectivity for TRPC6 over its closest homologs, TRPC3 and TRPC7.

Table 2: Selectivity Profile of this compound (Mouse Channels)

| Channel | IC50 (nM) | Selectivity vs. TRPC6 |

| TRPC6 | 13 | - |

| TRPC3 | 1,100 | 85-fold |

| TRPC7 | 550 | 42-fold |

The primary mechanism of action of this compound is the inhibition of calcium influx through the TRPC6 channel. This calcium influx is a critical upstream event in a signaling cascade that leads to the activation of the transcription factor, Nuclear Factor of Activated T-cells (NFAT).

Caption: TRPC6-NFAT signaling pathway inhibited by this compound.

This compound effectively suppresses NFAT activation in cells expressing both wild-type and gain-of-function TRPC6 mutants. This inhibition of NFAT signaling subsequently blocks the expression of pro-hypertrophic and pro-fibrotic genes in cardiomyocytes and reduces myofibroblast activation.

Preclinical Efficacy

The therapeutic potential of this compound has been demonstrated in robust preclinical models of cardiac and renal fibrosis.

Cardiac Fibrosis and Dysfunction

In a mouse model of sustained pressure overload induced by transverse aortic constriction (TAC), oral administration of this compound (30 mg/kg/day) resulted in significant improvements in cardiac function. Specifically, this compound treatment led to:

-

Improved left heart function.

-

Reduced heart volume-to-mass ratio.

-

Decreased expression of pro-fibrotic genes.

-

Reduced interstitial fibrosis.

Renal Fibrosis

In a mouse model of renal fibrosis induced by unilateral ureteral obstruction (UUO), this compound dose-dependently reduced renal fibrosis and the expression of associated pro-fibrotic genes.

Pharmacokinetics

This compound is orally bioavailable and exhibits favorable pharmacokinetic properties in mice, with a terminal half-life of 8.5-13.5 hours, making it suitable for once-daily dosing in preclinical studies. A 30 mg/kg/day oral dose in mice achieves an unbound trough plasma concentration of approximately 180 nM, which is more than 10-fold greater than its IC50 for mouse TRPC6.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Dosing Route | Oral |

| Dose | 3-30 mg/kg |

| Terminal Half-life (t1/2) | 8.5 - 13.5 hours |

| Unbound Trough Plasma Concentration (30 mg/kg/day) | ~180 nM |

| Plasma Protein Binding | 98.4 ± 0.1% |

Experimental Protocols

In Vitro: NFAT-Luciferase Reporter Assay

This assay is used to quantify the effect of this compound on TRPC6-mediated NFAT activation.

Caption: Experimental workflow for the NFAT-luciferase reporter assay.

Methodology:

-

Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Transfection: Cells are co-transfected with a NFAT-luciferase reporter plasmid and a plasmid encoding for either wild-type or mutant TRPC6.

-

Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or vehicle control.

-

Stimulation: TRPC6 is activated by the addition of OAG.

-

Lysis and Measurement: After a further incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

In Vitro: Whole-Cell Patch Clamp Electrophysiology

This technique is used to directly measure the effect of this compound on TRPC6 ion channel currents.

Methodology:

-

Cell Preparation: HEK293 cells stably expressing the TRPC6 channel are used.

-

Pipette Solution: The patch pipette is filled with a cesium-based internal solution to isolate cation currents.

-

Whole-Cell Configuration: A gigaseal is formed between the pipette and the cell membrane, and the membrane is ruptured to achieve the whole-cell configuration.

-

Current Recording: Membrane currents are recorded in response to a voltage ramp protocol.

-

Drug Application: this compound is applied to the bath solution, and the change in OAG-activated TRPC6 current is measured.

In Vivo: Transverse Aortic Constriction (TAC) Model

This surgical model induces pressure overload, leading to cardiac hypertrophy and fibrosis.

Caption: Workflow for the Transverse Aortic Constriction (TAC) model.

Methodology:

-

Anesthesia and Surgery: Mice are anesthetized, and a thoracotomy is performed to expose the transverse aorta.

-

Constriction: A suture is tied around the aorta between the innominate and left common carotid arteries against a blunted needle, which is then removed to create a stenosis of a defined diameter.

-

Treatment: Mice receive daily oral doses of this compound or vehicle.

-

Analysis: After a defined period (e.g., 4 weeks), cardiac function is assessed by echocardiography, and hearts are harvested for histological and gene expression analysis.

In Vivo: Unilateral Ureteral Obstruction (UUO) Model

This model induces progressive renal interstitial fibrosis.

Methodology:

-

Anesthesia and Surgery: Mice are anesthetized, and a flank incision is made to expose the left kidney and ureter.

-

Ligation: The left ureter is ligated at two points.

-

Treatment: Mice receive daily oral doses of this compound or vehicle.

-

Analysis: After a defined period (e.g., 7-14 days), the obstructed kidney is harvested for histological analysis of fibrosis (e.g., Masson's trichrome staining) and gene expression analysis of fibrotic markers.

Conclusion

This compound is a potent and selective TRPC6 inhibitor with a compelling preclinical profile for the treatment of cardiac and renal diseases characterized by fibrosis. Its well-defined mechanism of action, oral bioavailability, and demonstrated efficacy in relevant animal models make it a valuable tool for further investigation into the role of TRPC6 in pathophysiology and a promising candidate for clinical development. This technical guide provides a comprehensive overview of the key data and methodologies associated with the discovery and preclinical evaluation of this compound, serving as a valuable resource for the scientific community.

References

- 1. Synthesis and aromatase inhibition of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

The Selective TRPC6 Inhibitor BI-749327: A Technical Overview of its Role in Modulating the NFAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a nonselective cation channel that plays a pivotal role in various physiological processes. Its dysregulation, often through gain-of-function mutations or enhanced gene expression, is implicated in the pathophysiology of several cardiac and renal diseases, including focal segmental glomerulosclerosis (FSGS).[1][2] A key downstream consequence of TRPC6 activation is the stimulation of the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway, which drives pathological fibrosis and hypertrophy.[3][4] BI-749327 has emerged as a potent and selective small-molecule antagonist of TRPC6, offering a promising therapeutic strategy for diseases driven by excessive TRPC6 activity.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of TRPC6 inhibition, its impact on the NFAT signaling pathway, and the experimental methodologies used to characterize its effects.

This compound: Potency and Selectivity

This compound is an orally bioavailable antagonist of TRPC6 with high selectivity. Its inhibitory potency has been characterized across different species, demonstrating nanomolar efficacy.

Table 1: In Vitro Potency of this compound Against TRPC6

| Species | IC50 (nM) |

| Mouse | 13 |

| Human | 19 |

| Guinea Pig | 15 |

The selectivity of this compound is a critical attribute for a therapeutic candidate. It exhibits significantly lower potency against the most closely related TRPC channels, TRPC3 and TRPC7.

Table 2: Selectivity Profile of this compound

| Channel | IC50 (nM) | Selectivity vs. Mouse TRPC6 |

| TRPC3 | 1,100 | 85-fold |

| TRPC7 | 550 | 42-fold |

Mechanism of Action: Inhibition of the TRPC6-NFAT Signaling Pathway

The activation of TRPC6 channels leads to an influx of calcium ions (Ca2+) into the cell. This rise in intracellular calcium activates calcineurin, a calcium-dependent phosphatase. Calcineurin then dephosphorylates NFAT, enabling its translocation into the nucleus. Once in the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with pathological hypertrophy and fibrosis. This compound exerts its therapeutic effect by directly inhibiting TRPC6, thereby preventing the initial Ca2+ influx and the subsequent activation of the calcineurin-NFAT signaling cascade. Recent studies suggest that this compound may also disrupt the formation of the TRPC6 channel complex itself by binding to a novel site at the TRPC6-TRPC6 interface.

In Vivo Efficacy of this compound

The therapeutic potential of this compound has been demonstrated in preclinical animal models of cardiac and renal disease. Oral administration of this compound has been shown to ameliorate disease phenotypes.

Table 3: In Vivo Effects of this compound in a Mouse Model of Pressure Overload-Induced Cardiac Dysfunction

| Parameter | Treatment | Outcome |

| Dosage | 30 mg/kg/day (oral gavage) | - |

| Heart Function | This compound | Improved left heart function |

| Cardiac Remodeling | This compound | Reduced volume/mass ratio |

| Gene Expression | This compound | Blunted expression of profibrotic genes |

| Fibrosis | This compound | Reduced interstitial fibrosis |

Table 4: In Vivo Effects of this compound in a Mouse Model of Unilateral Ureteral Obstruction (Renal Fibrosis)

| Parameter | Treatment | Outcome |

| Renal Fibrosis | This compound | Dose-dependent reduction in renal fibrosis |

| Gene Expression | This compound | Reduced expression of genes associated with fibrosis |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

NFAT-Luciferase Reporter Assay in HEK293T Cells

This in vitro assay is used to quantify the effect of this compound on TRPC6-mediated NFAT activation.

1. Cell Culture and Transfection:

- HEK293T cells are cultured in standard growth medium.

- Cells are co-transfected with an NFAT-luciferase reporter plasmid and a plasmid expressing either wild-type or a gain-of-function mutant of TRPC6. An empty vector is used as a control.

2. Compound Treatment:

- Following transfection, cells are treated with varying concentrations of this compound or vehicle control.

3. Luciferase Assay:

- After a specified incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

- The luminescence signal is proportional to the level of NFAT-driven gene expression.

4. Data Analysis:

- Luciferase activity in this compound-treated cells is normalized to that of vehicle-treated cells to determine the dose-dependent inhibition of NFAT activation.

A[label="HEK293T Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="Co-transfect with:\n- NFAT-Luciferase Reporter\n- TRPC6 Expression Plasmid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [label="Treat with this compound\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"];

E [label="Lyse Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F [label="Measure Luciferase Activity", shape=invtrapezium, fillcolor="#34A853", fontcolor="#FFFFFF"];

G [label="Data Analysis:\nDetermine dose-response inhibition", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

}

In Vivo Efficacy Studies in Mouse Models

These studies are designed to assess the therapeutic effects of this compound in animal models of disease.

1. Animal Models:

- Cardiac Disease: Mice subjected to sustained pressure overload (e.g., transverse aortic constriction) to induce cardiac hypertrophy and fibrosis.

- Renal Disease: Mice with unilateral ureteral obstruction to induce renal fibrosis.

- Duchenne Muscular Dystrophy: mdx/utrn-/- mice, a severe model of the disease.

2. Drug Administration:

- This compound is administered orally (e.g., via gavage) at a specified dose and frequency (e.g., 30 mg/kg/day). Vehicle is administered to a control group.

3. Functional and Histological Analysis:

- Cardiac Function: Assessed by echocardiography to measure parameters such as fractional shortening and ejection fraction.

- Fibrosis: Tissues (heart, kidney) are harvested, sectioned, and stained (e.g., with picrosirius red) to quantify the extent of fibrosis.

- Gene Expression Analysis: RNA is extracted from tissues and analyzed by quantitative PCR to measure the expression levels of pro-fibrotic and pro-hypertrophic genes.

4. Pharmacokinetic Analysis:

- Blood samples are collected at various time points after drug administration to determine the pharmacokinetic profile of this compound, including its half-life and plasma protein binding.

Conclusion

This compound is a potent and selective inhibitor of the TRPC6 ion channel. By blocking the influx of calcium through TRPC6, it effectively suppresses the activation of the calcineurin-NFAT signaling pathway, a key driver of pathological fibrosis and hypertrophy in cardiac and renal diseases. Preclinical studies have demonstrated its therapeutic potential in relevant animal models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other TRPC6 inhibitors as a promising therapeutic class for a range of debilitating diseases.

References

- 1. TRPC6 mutations associated with focal segmental glomerulosclerosis cause constitutive activation of NFAT-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of BI-749327 in Attenuating Renal Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical evidence supporting the therapeutic potential of BI-749327, a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, in the context of renal disease. The document focuses on the compound's mechanism of action and its efficacy in a key preclinical model of renal fibrosis.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a selective inhibitor of the TRPC6 ion channel.[1][2] TRPC6 is a non-selective cation channel that plays a crucial role in calcium signaling pathways.[3] Dysregulation of TRPC6 activity has been implicated in the pathogenesis of various diseases, including cardiac and renal fibrosis.[1][2] this compound exhibits high selectivity for TRPC6, with an IC50 of 13 nM for the mouse channel, making it a valuable tool for investigating the role of TRPC6 in disease models.

Mechanism of Action: The TRPC6-Calcineurin-NFAT Signaling Pathway

The profibrotic effects of TRPC6 are mediated through the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Increased TRPC6 activity leads to an influx of calcium ions into the cell. This rise in intracellular calcium activates calcineurin, a calcium-dependent phosphatase. Activated calcineurin then dephosphorylates NFAT, leading to its translocation into the nucleus, where it acts as a transcription factor to promote the expression of profibrotic genes, such as Transforming Growth Factor-beta 1 (TGF-β1). This compound exerts its anti-fibrotic effects by inhibiting TRPC6, thereby preventing the initial calcium influx and the subsequent activation of the calcineurin-NFAT signaling cascade.

Preclinical Efficacy in a Renal Disease Model: Unilateral Ureteral Obstruction (UUO)

The efficacy of this compound in a model of renal disease was evaluated in mice subjected to unilateral ureteral obstruction (UUO), a well-established model for inducing renal interstitial fibrosis.

Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Mouse Model

Animal Model:

-

Species: Male C57BL/6J mice.

-

Age: Typically 8-12 weeks old.

Surgical Procedure:

-

Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

A midline abdominal incision is made to expose the left kidney and ureter.

-

The left ureter is ligated at two points using a non-absorbable suture (e.g., 4-0 silk).

-

The abdominal wall and skin are closed in layers.

-

Sham-operated animals undergo the same procedure without ligation of the ureter.

Drug Administration:

-

Compound: this compound.

-

Dosing: 3, 10, and 30 mg/kg/day.

-

Route of Administration: Oral gavage.

-

Treatment Duration: Initiated at the time of UUO surgery and continued for the duration of the study (typically 7-14 days).

Endpoint Analysis:

-

At the end of the treatment period, mice are euthanized, and the obstructed kidneys are harvested for analysis.

-

Histological Analysis: Kidneys are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for staining.

-

Picrosirius Red Staining: To quantify interstitial collagen deposition.

-

Immunohistochemistry (IHC): For the detection of myofibroblast activation markers, such as smooth muscle α-actin (αSMA) and S100A4.

-

-

Gene Expression Analysis: Total RNA is extracted from kidney tissue for quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic genes, including Tgfb1.

Summary of Quantitative Data

The administration of this compound in the UUO mouse model resulted in a dose-dependent reduction in renal fibrosis and the expression of profibrotic markers.

| Parameter | Model | Treatment Groups | Key Findings | Reference |

| Interstitial Collagen Deposition | UUO Mice | Vehicle, this compound (3, 10, 30 mg/kg/day) | Dose-dependent reduction in collagen deposition as assessed by picrosirius red staining. Significant reduction observed at the 10 and 30 mg/kg/day doses. | |

| Myofibroblast Activation (αSMA) | UUO Mice | Vehicle, this compound (3, 10, 30 mg/kg/day) | Dose-dependent decrease in the expression of αSMA, a marker of myofibroblast activation. | |

| Myofibroblast Activation (S100A4) | UUO Mice | Vehicle, this compound (30 mg/kg/day) | Reduced expression of S100A4, another marker of myofibroblasts. | |

| Profibrotic Gene Expression (Tgfb1) | UUO Mice | Vehicle, this compound (30 mg/kg/day) | Significant suppression of UUO-induced upregulation of Tgfb1 mRNA expression. |

Conclusion

The preclinical data strongly suggest that this compound, a selective TRPC6 antagonist, effectively ameliorates renal fibrosis in the UUO mouse model. Its mechanism of action, through the inhibition of the TRPC6-calcineurin-NFAT signaling pathway, provides a clear rationale for its anti-fibrotic effects. These findings highlight the potential of TRPC6 inhibition as a novel therapeutic strategy for the treatment of chronic kidney diseases characterized by fibrosis. Further investigation in other preclinical models of renal disease is warranted to fully elucidate the therapeutic potential of this compound.

References

The Effect of BI-749327 on Calcium Influx in Cardiomyocytes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium ion (Ca²⁺) homeostasis is a cornerstone of cardiomyocyte function, governing excitation-contraction coupling, gene expression, and cell survival. Dysregulation of Ca²⁺ influx can lead to pathological conditions such as cardiac hypertrophy and heart failure. A key regulator of pathological Ca²⁺ entry in cardiomyocytes is the Transient Receptor Potential Canonical 6 (TRPC6) channel. This document provides a detailed technical guide on the effects of BI-749327, a potent and selective TRPC6 antagonist, on calcium influx in cardiomyocytes. It summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying signaling pathways and mechanisms of action.

Introduction to this compound and TRPC6 in Cardiomyocytes

This compound is an orally bioavailable and highly selective antagonist of the TRPC6 ion channel.[1][2][3] TRPC6 is a non-selective, receptor-operated cation channel that has been identified as a significant contributor to pathological calcium overload in cardiac muscle cells.[4][5] Increased expression or activity of TRPC6 is associated with the development of cardiac hypertrophy and fibrosis. In disease states such as Duchenne muscular dystrophy (DMD), the instability of the sarcolemmal membrane leads to the activation of mechanosensitive ion channels like TRPC6, resulting in excessive Ca²⁺ influx and subsequent cellular damage. This compound has emerged as a promising therapeutic agent by specifically targeting and inhibiting TRPC6-mediated calcium entry.

Quantitative Data: The Impact of this compound on Intracellular Calcium

Studies on isolated cardiomyocytes from a Duchenne muscular dystrophy (DMD) mouse model have demonstrated a significant reduction in peak intracellular Ca²⁺ concentrations following treatment with this compound. This effect is specific to the peak influx of calcium, with no significant alteration to baseline calcium levels, suggesting a targeted action on pathological Ca²⁺ entry pathways.

| Parameter | Control (DMD Cardiomyocytes) | This compound Treated (DMD Cardiomyocytes) |

| Peak Intracellular Ca²⁺ Concentration ([Ca²⁺]IC) | 0.7 ± 0.04 | 0.5 ± 0.02 |

| Sample Size (n) | ≥ 54/group | ≥ 54/group |

| Table 1: Effect of this compound on Peak Intracellular Calcium Concentration in Isolated Cardiomyocytes. |

Experimental Protocols

The following outlines a general methodology for assessing the effect of this compound on calcium influx in isolated cardiomyocytes, based on cited literature.

Isolation of Cardiomyocytes

-

Animal Model: Utilize a relevant animal model, such as the mdx/utrn+/- (HET) mouse model for Duchenne muscular dystrophy, which exhibits abnormal calcium stress-responses.

-

Heart Excision and Perfusion: Euthanize the animal and rapidly excise the heart. Cannulate the aorta and mount it on a Langendorff apparatus for retrograde perfusion.

-

Enzymatic Digestion: Perfuse the heart with a calcium-free buffer to wash out the blood, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.

-

Cell Dissociation and Collection: Once the heart is sufficiently digested, remove it from the apparatus, and gently tease apart the ventricular tissue in a fresh buffer to release individual cardiomyocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to avoid calcium paradox.

Measurement of Intracellular Calcium

-

Calcium Indicator Loading: Incubate the isolated cardiomyocytes with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This allows for the ratiometric or single-wavelength measurement of intracellular calcium concentrations.

-

Experimental Groups: Divide the loaded cells into a control group (vehicle treatment) and an experimental group (treated with this compound). A typical in vivo dosage that has shown efficacy is 30 mg/kg/day.

-

Microscopy and Data Acquisition: Place the cardiomyocytes on a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.

-

Data Analysis: Measure the fluorescence intensity, which corresponds to the intracellular calcium concentration. Analyze the data to determine key parameters such as baseline [Ca²⁺]IC, peak systolic [Ca²⁺]IC, and the rate of calcium transient decay.

Signaling Pathways and Mechanism of Action

TRPC6-Mediated Pathological Signaling in Cardiomyocytes

In pathological conditions, various stimuli can lead to the activation of TRPC6 channels, resulting in an influx of Ca²⁺. This increase in intracellular calcium can activate the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway, a key cascade in the development of cardiac hypertrophy and fibrosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacokinetic Profile of BI-749327

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of BI-749327, a potent and selective antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. The information presented herein is intended to support further research and development of this compound for its therapeutic potential in cardiac and renal diseases characterized by fibrosis and pathological hypertrophy.[1][2]

Introduction to this compound

This compound is an orally bioavailable small molecule that selectively inhibits the TRPC6 ion channel.[1][3][4] TRPC6 is a non-selective cation channel that, when activated, allows calcium influx, triggering downstream signaling pathways such as the calcineurin-nuclear factor of activated T-cells (NFAT) pathway. Upregulation or gain-of-function mutations in TRPC6 are associated with the pathogenesis of fibrotic diseases in the heart and kidneys. By blocking TRPC6, this compound has been shown to suppress NFAT activation, reduce the expression of profibrotic and prohypertrophic genes, and ameliorate cardiac and renal dysfunction in preclinical models.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in mice, demonstrating its suitability for in vivo studies with oral administration. The compound exhibits a dose-proportional increase in plasma concentration and systemic exposure, coupled with a long terminal half-life that supports a once-daily dosing regimen.

Quantitative Pharmacokinetic Data

The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | IC₅₀ (nM) | Selectivity vs. mTRPC6 |

| TRPC6 | Mouse | 13 | - |

| TRPC6 | Human | 19 | - |

| TRPC6 | Guinea Pig | 15 | - |

| TRPC3 | Mouse | 1,100 | 85-fold |

| TRPC7 | Mouse | 550 | 42-fold |

| TRPC5 | Mouse | >9,100 | >700-fold |

Data sourced from Lin et al., 2019.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in CD-1 Mice after a Single Oral Dose

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (hours) |

| 3 | 250 | 2,800 | 8.5 |

| 10 | 850 | 10,000 | 10.5 |

| 30 | 2,600 | 35,000 | 13.5 |

Note: Cₘₐₓ (Maximum Plasma Concentration) and AUC (Area Under the Curve) values are approximate, based on graphical data representations in the source literature. t₁/₂ represents the terminal half-life.

Table 3: Physicochemical and Distribution Properties of this compound

| Parameter | Value | Species |

| Plasma Protein Binding | 98.4 ± 0.1% | Mouse |

| Unbound Fraction | 1.6% | Mouse |

| Unbound Trough Concentration (30 mg/kg/day) | ~180 nM | Mouse |

This unbound trough concentration is approximately 10 times the IC₅₀ for TRPC6 inhibition.

Experimental Protocols

The following sections detail the methodologies used to generate the pharmacokinetic and pharmacodynamic data for this compound.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: Male CD-1 mice were used for the pharmacokinetic studies.

-

Compound Administration: this compound was formulated in a vehicle (e.g., methyl-cellulose/Tween-80) and administered as a single dose via oral gavage at levels of 3, 10, and 30 mg/kg.

-

Blood Sampling: Serial blood samples were collected at various time points post-dose. The sampling was performed via puncture of the saphenous vein.

-

Sample Processing: Blood samples were collected into EDTA-coated microtainers. Plasma was separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Pharmacokinetic parameters, including Cₘₐₓ, AUC, and t₁/₂, were calculated from the plasma concentration-time profiles using non-compartmental analysis.

Plasma Protein Binding Assay

-

Methodology: The extent of this compound binding to mouse plasma proteins was determined using the equilibrium dialysis method.

-

Procedure:

-

A semipermeable membrane separates a chamber containing mouse plasma spiked with this compound (at a concentration of 1 µM) from a chamber containing protein-free buffer.

-

The apparatus is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

-

At equilibrium, samples are taken from both chambers.

-

The concentrations of this compound in the plasma and buffer chambers are measured by LC-MS/MS.

-

The percentage of bound and unbound drug is calculated based on the concentration difference between the chambers.

-

In Vitro TRPC6 Inhibition Assay

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express the human or mouse TRPC6 channel were used.

-

Assay Principle: The assay measures the ability of this compound to inhibit the ion current through the TRPC6 channel upon activation by an agonist.

-

Procedure (Whole-Cell Patch Clamp):

-

HEK293-TRPC6 cells are cultured on coverslips.

-

A single cell is selected for whole-cell patch-clamp recording.

-

The TRPC6 channel is activated by applying 1-oleoyl-2-acetyl-sn-glycerol (OAG), a diacylglycerol (DAG) analog.

-

The resulting inward and outward ion currents are measured at specific membrane potentials (e.g., -80 mV and +80 mV).

-

This compound is then perfused at various concentrations, and the inhibition of the OAG-activated current is recorded.

-

Concentration-response curves are generated to calculate the IC₅₀ value.

-

NFAT-Luciferase Reporter Assay

-

Cell Line: HEK293T cells are used for transient transfection.

-

Assay Principle: This assay quantifies the activity of the NFAT transcription factor, a downstream effector of TRPC6-mediated calcium signaling.

-

Procedure:

-

HEK293T cells are co-transfected with an NFAT-luciferase reporter plasmid and a plasmid expressing TRPC6 (or an empty vector as a control).

-

After transfection, cells are treated with varying concentrations of this compound.

-

The cells are then lysed, and luciferase activity is measured using a luminometer.

-

A dose-dependent inhibition of NFAT-driven luciferase activity indicates that this compound blocks the TRPC6 signaling pathway.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway, experimental workflow, and logical relationships relevant to the study of this compound.

Caption: TRPC6-NFAT signaling pathway inhibited by this compound.

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Caption: Relationship between in vitro data, PK, and therapeutic effect.

References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]

- 4. medchemexpress.com [medchemexpress.com]

BI-749327: A Technical Guide for In Vitro Investigation of TRPC6 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and kidney function.[1][2] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of several diseases, such as focal segmental glomerulosclerosis, cardiac hypertrophy, and pulmonary hypertension.[3][4] This has led to the development of selective TRPC6 inhibitors as potential therapeutic agents and valuable research tools.

This technical guide provides an in-depth overview of BI-749327, a potent and selective antagonist of TRPC6. We will detail its mechanism of action, provide key in vitro experimental protocols for its use, and present its pharmacological data in a clear, comparative format. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of TRPC6 function.

This compound: Pharmacological Profile and Properties

This compound is an orally bioavailable and highly selective inhibitor of the TRPC6 ion channel.[5] Its chemical and pharmacological properties are summarized below.

Chemical Properties

| Property | Value | Reference |

| Formal Name | [4-(6-amino-3-pyridazinyl)-1-piperidinyl][4-[4-(trifluoromethyl)phenoxy]phenyl]-methanone | |

| CAS Number | 2361241-23-6 | |

| Molecular Formula | C23H21F3N4O2 | |

| Molecular Weight | 442.4 g/mol | |

| Solubility | DMSO: 31.25 mg/mL (70.63 mM) |

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of TRPC6 across different species with high selectivity against other TRPC channels, particularly the closely related TRPC3 and TRPC7.

| Target | Species | IC50 (nM) | Selectivity vs. TRPC6 | Reference |

| TRPC6 | Mouse | 13 | - | |

| Human | 19 | - | ||

| Guinea Pig | 15 | - | ||

| TRPC3 | Mouse | 1,100 | 85-fold | |

| TRPC7 | Mouse | 550 | 42-fold |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by blocking the influx of cations, primarily Ca2+, through the TRPC6 channel. This disruption of calcium signaling has significant downstream consequences, most notably the suppression of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.

The activation of TRPC6, often triggered by G-protein coupled receptors (GPCRs) and the subsequent production of diacylglycerol (DAG), leads to an increase in intracellular calcium. This rise in calcium activates calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with pathological conditions like cardiac hypertrophy and fibrosis. This compound, by blocking the initial calcium entry through TRPC6, effectively prevents the activation of this entire cascade.

References

- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 2. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. JCI Insight - Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy [insight.jci.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to BI-749327: A Selective TRPC6 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-749327 is a potent and selective, orally bioavailable antagonist of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[1][2][3] As a non-selective, receptor-operated cation channel, TRPC6 has been implicated in the pathophysiology of various diseases, particularly those involving fibrosis and cellular hypertrophy.[1][4] Increased expression or gain-of-function mutations in the TRPC6 gene are associated with cardiac and renal diseases. This compound has emerged as a valuable tool for studying the physiological roles of TRPC6 and as a potential therapeutic agent for fibrotic and dysfunctional disorders of the heart and kidneys.

Chemical Structure and Properties

This compound is a synthetic small molecule with the IUPAC name (4-(6-aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | (4-(6-aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone | |

| CAS Number | 2361241-23-6 | |

| Chemical Formula | C₂₃H₂₁F₃N₄O₂ | |

| Molecular Weight | 442.44 g/mol | |

| SMILES | NC1=NN=C(C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F) | |

| InChI Key | RGYMFGHHIDRCBN-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| Solubility | DMSO: 31.25 mg/mL (70.63 mM) (Sonication recommended) | |

| Acetonitrile: Slightly soluble | ||

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 2 mg/mL (4.52 mM) (Sonication recommended) | ||

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 1 year. |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the TRPC6 ion channel. TRPC6 is a non-selective cation channel that allows the influx of Ca²⁺ and other cations into the cell upon activation by diacylglycerol (DAG), which is produced following G-protein coupled receptor (GPCR) stimulation. The influx of Ca²⁺ through TRPC6 activates the calmodulin-dependent phosphatase, calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation into the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes involved in pathological hypertrophy and fibrosis. This compound exerts its therapeutic effects by blocking the initial Ca²⁺ entry through TRPC6, thereby inhibiting the downstream calcineurin-NFAT signaling cascade.

Pharmacological Properties

This compound exhibits high potency and selectivity for TRPC6 across multiple species.

Table 3: In Vitro Potency and Selectivity

| Target | Species | IC₅₀ (nM) | Selectivity vs. TRPC3 | Selectivity vs. TRPC7 | Reference |

| TRPC6 | Mouse | 13 | - | - | |

| TRPC6 | Human | 19 | - | - | |

| TRPC6 | Guinea Pig | 15 | - | - | |

| TRPC3 | Mouse | 1100 | 85-fold | - | |

| TRPC7 | Mouse | 550 | - | 42-fold |

Table 4: Pharmacokinetic Properties in Mice

| Dose (mg/kg, p.o.) | Cₘₐₓ (nM) | AUC (ng*h/mL) | t₁/₂ (hours) | Reference |

| 3 | - | - | 8.5 - 13.5 | |

| 10 | - | - | 8.5 - 13.5 | |

| 30 | - | - | 8.5 - 13.5 |

Note: Specific Cₘₐₓ and AUC values were not detailed in the provided search results, but a dose-proportional increase was reported.

Key Experiments and Protocols

This compound has been evaluated in several key in vitro and in vivo models to demonstrate its efficacy in mitigating fibrosis and cellular hypertrophy.

In Vitro NFAT-Luciferase Reporter Assay

Objective: To assess the inhibitory effect of this compound on TRPC6-mediated NFAT activation.

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured to approximately 70% confluency. The cells are then co-transfected with plasmids encoding for a firefly luciferase reporter gene under the control of an NFAT-responsive promoter, a Renilla luciferase plasmid for internal control, and a plasmid expressing either wild-type or a gain-of-function mutant of TRPC6.

-

Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound (e.g., 100, 250, 500 nM) or vehicle control.

-

Luciferase Assay: After a specified incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The inhibition of NFAT activation is determined by comparing the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells.

In Vivo Murine Model of Pressure-Overload Induced Cardiac Hypertrophy (TAC)

Objective: To evaluate the efficacy of this compound in preventing cardiac hypertrophy and fibrosis in a mouse model of sustained pressure overload.

Methodology:

-

Animal Model: Male C57BL/6J mice are used.

-

Pre-treatment: One week prior to surgery, mice are administered a vehicle solution (e.g., methyl-cellulose/Tween-80) via oral gavage daily.

-

Surgical Procedure (TAC): Transverse aortic constriction is performed to induce pressure overload on the left ventricle.

-

Treatment: One week post-TAC surgery, mice are randomized to receive daily oral gavage of either this compound (e.g., 30 mg/kg/day) or vehicle for a specified duration (e.g., 8 weeks).

-

Functional Assessment: Cardiac function is monitored throughout the study using serial echocardiography.

-

Terminal Analysis: At the end of the treatment period, terminal pressure-volume analysis is performed. The hearts are then harvested for histological analysis to assess interstitial fibrosis and for gene expression analysis of hypertrophic and profibrotic markers.

In Vivo Murine Model of Unilateral Ureteral Obstruction (UUO)

Objective: To assess the ability of this compound to reduce renal fibrosis.

Methodology:

-

Animal Model: Male mice (e.g., CD-1) are used.

-

Surgical Procedure (UUO): A midline laparotomy is performed, and the left ureter is isolated and ligated to induce irreversible ureteral obstruction.

-

Treatment: Following surgery, mice are treated with daily oral gavage of this compound at various doses (e.g., 3, 10, 30 mg/kg) or vehicle.

-

Endpoint Analysis: After a defined period, the obstructed kidneys are harvested for histological analysis to quantify the extent of fibrosis and for gene expression analysis of profibrotic markers.

Summary and Future Directions

This compound is a highly selective and orally bioavailable TRPC6 antagonist that has demonstrated significant efficacy in preclinical models of cardiac and renal fibrosis. Its well-defined mechanism of action, involving the inhibition of the TRPC6-calcineurin-NFAT signaling pathway, makes it a promising candidate for further investigation as a therapeutic agent for fibrotic diseases. Future research will likely focus on its clinical development, exploring its safety and efficacy in human populations with conditions such as hypertrophic cardiomyopathy, diabetic nephropathy, and other fibrotic disorders. The continued use of this compound as a research tool will also further elucidate the complex roles of TRPC6 in health and disease.

References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rmit.alma.exlibrisgroup.com [rmit.alma.exlibrisgroup.com]

- 4. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

BI-749327: A Chemical Probe for Elucidating TRPC6 Channel Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective, receptor-operated cation channel that plays a crucial role in regulating calcium signaling in various cell types.[1][2] Dysregulation of TRPC6 activity, often due to enhanced gene expression or gain-of-function mutations, has been implicated in the pathophysiology of several diseases, particularly those involving fibrosis and pathological remodeling in cardiac and renal tissues.[1][2] The development of selective pharmacological tools to modulate TRPC6 activity is therefore of significant interest for both basic research and therapeutic development. This guide provides a comprehensive overview of BI-749327, a potent and selective chemical probe for the TRPC6 channel, summarizing its pharmacological properties and detailing the experimental protocols for its use in vitro and in vivo.

Pharmacological Profile of this compound

This compound is an orally bioavailable antagonist of TRPC6 channels, distinguished by its high potency and selectivity.[1] Its development was the result of medicinal chemistry efforts to optimize potency, selectivity against related TRPC channels (TRPC3, TRPC5, and TRPC7) and other ion channels, and pharmacokinetic properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity and properties across different assays and species.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | Assay | IC50 (nM) | Selectivity (fold vs. mTRPC6) |

| TRPC6 | Mouse | Whole-cell patch clamp | 13 | - |

| TRPC6 | Human | Whole-cell patch clamp | 19 | ~0.7 |

| TRPC6 | Guinea Pig | Whole-cell patch clamp | 15 | ~0.9 |

| TRPC3 | Mouse | Whole-cell patch clamp | 1,100 | 85 |

| TRPC7 | Mouse | Whole-cell patch clamp | 550 | 42 |

| TRPC5 | Mouse | Whole-cell patch clamp | >10,000 | >700 |

| TRPM8 | Human | Not specified | >10,000 | >500 |

| TRPV1 | Human | Not specified | >10,000 | >500 |

| TRPA1 | Human | Not specified | >10,000 | >500 |

| Nav1.5 | Human | Not specified | >10,000 | >500 |

| Kv11.1 (hERG) | Human | Not specified | >2,000 | >150 |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Species | Dose & Route | Value |

| Terminal Half-life (t1/2) | CD-1 Mouse | 3, 10, 30 mg/kg, oral | 8.5 - 13.5 hours |

| Cmax (Maximum Plasma Concentration) | CD-1 Mouse | 3, 10, 30 mg/kg, oral | Dose-proportional increase |

| Systemic Exposure (AUC) | CD-1 Mouse | 3, 10, 30 mg/kg, oral | Dose-proportional increase |

| Plasma Protein Binding | Mouse | 1 µM | 98.4 ± 0.1% |

| Unbound Fraction | Mouse | 1 µM | 1.6% |

| Unbound Trough Plasma Concentration | Mouse | 30 mg/kg/day, oral | ~180 nM |

Signaling Pathway and Mechanism of Action

TRPC6 is a key component of a signaling pathway that links receptor activation to changes in intracellular calcium and subsequent gene expression. A critical downstream effector of TRPC6-mediated calcium influx is the Nuclear Factor of Activated T-cells (NFAT). This compound exerts its effects by directly inhibiting TRPC6 channel activity, thereby blocking this signaling cascade.

As illustrated, this compound effectively suppresses NFAT activation in cells expressing both wild-type and gain-of-function TRPC6 mutants. This leads to the downstream blockade of pro-hypertrophic and pro-fibrotic gene expression in relevant cell types like cardiomyocytes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing this compound to probe TRPC6 function.

In Vitro Assays

This technique is used to directly measure the inhibitory effect of this compound on TRPC6 channel currents.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing mouse or human TRPC6.

-

Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a 5% CO2 incubator. Transfect cells with TRPC6 plasmids using a suitable transfection reagent according to the manufacturer's protocol. Electrophysiological recordings are typically performed 24 to 48 hours post-transfection.

-

Solutions:

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with CsOH).

-

-

Recording Procedure:

-

Obtain whole-cell patch clamp configuration using a patch-clamp amplifier.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a voltage ramp protocol (e.g., an 80 ms step to -80 mV, followed by a 320 ms ramp to +80 mV) at regular intervals (e.g., every 4-5 seconds) to elicit TRPC6 currents.

-

Activate TRPC6 channels by applying a specific agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), to the extracellular solution.

-

Establish a stable baseline current in the presence of the agonist.

-

Perfuse the cells with increasing concentrations of this compound in the agonist-containing extracellular solution.

-

Record the inhibition of the TRPC6 current at each concentration of this compound.

-

Calculate the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

This assay is used to assess the functional consequence of TRPC6 inhibition by this compound on the downstream NFAT signaling pathway.

-

Cell Line: HEK293T cells.

-

Reagents:

-

Plasmids: TRPC6 expression plasmid (wild-type or mutant), NFAT-luciferase reporter plasmid, and a control plasmid (e.g., Renilla luciferase for normalization).

-

Transfection reagent.

-

Luciferase assay reagent.

-

-

Procedure:

-

Co-transfect HEK293T cells with the TRPC6 expression plasmid, the NFAT-luciferase reporter plasmid, and the control plasmid.

-

After 24-48 hours, treat the cells with varying concentrations of this compound or vehicle.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Determine the dose-dependent inhibition of NFAT activity by this compound.

-

This assay evaluates the effect of this compound on pathological gene expression in a cellular model of cardiac hypertrophy.

-

Primary Cells: Neonatal rat ventricular myocytes (NRVMs).

-

Isolation and Culture: Isolate NRVMs from newborn Sprague-Dawley rat pups using enzymatic digestion and Percoll gradient centrifugation. Culture the cells in an appropriate medium.

-

Procedure:

-

Induce hypertrophy in NRVMs by treating them with a pro-hypertrophic agent such as Angiotensin II (Ang II; e.g., 100 µM for 48 hours).

-

Co-treat the cells with this compound (e.g., 250 or 500 nM) or vehicle.

-

After the treatment period, harvest the cells and extract RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes (e.g., Nppa, Nppb, Myh7) and genes related to the Cn/NFAT pathway (e.g., Rcan1, Trpc6).

-

Normalize the gene expression levels to a housekeeping gene (e.g., Gapdh).

-

In Vivo Models

This compound has demonstrated efficacy in preclinical models of cardiac and renal disease.

This model is used to study pressure overload-induced cardiac hypertrophy and fibrosis.

-

Animal Model: C57BL/6J mice.

-

Surgical Procedure:

-

Anesthetize the mouse and perform a thoracotomy to expose the aortic arch.

-

Place a ligature around the transverse aorta between the innominate and left common carotid arteries.

-

Tighten the ligature around a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction, and then remove the needle.

-

Suture the chest and skin, and allow the animal to recover.

-

-

This compound Administration:

-

Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Dosing: Administer this compound (e.g., 30 mg/kg/day) or vehicle via oral gavage. Treatment can be initiated at a desired time point post-TAC surgery.

-

-

Outcome Measures:

-

Echocardiography: Monitor cardiac function (e.g., fractional shortening, ejection fraction) and dimensions (e.g., left ventricular internal diameter).

-

Histology: Assess cardiac fibrosis by staining heart sections with Picrosirius Red or Masson's trichrome.

-

Gene Expression Analysis: Measure the expression of pro-fibrotic and pro-hypertrophic genes in heart tissue via qRT-PCR.

-

This model is used to investigate the mechanisms of renal fibrosis and the efficacy of anti-fibrotic therapies.

-

Animal Model: C57BL/6J mice.

-

Surgical Procedure:

-

Anesthetize the mouse and make a flank incision to expose the left kidney and ureter.

-

Ligate the left ureter at two points with a non-absorbable suture.

-

Suture the muscle and skin layers and allow the animal to recover.

-

-

This compound Administration:

-

Formulation: Prepare a suspension of this compound in a suitable vehicle.

-

Dosing: Administer this compound (e.g., 3, 10, or 30 mg/kg/day) or vehicle via oral gavage, typically starting just before the UUO surgery.

-

-

Outcome Measures:

-

Histology: Assess renal fibrosis by staining kidney sections with Picrosirius Red. Evaluate myofibroblast activation by immunohistochemistry for α-smooth muscle actin (α-SMA).

-

Gene Expression Analysis: Measure the expression of pro-fibrotic genes (e.g., Tgfb1) in kidney tissue via qRT-PCR.

-

Conclusion

This compound is a valuable and well-characterized chemical probe for the TRPC6 channel. Its high potency, selectivity, and oral bioavailability make it a suitable tool for investigating the physiological and pathophysiological roles of TRPC6 in a wide range of experimental settings. The detailed pharmacological data and experimental protocols provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately contributing to a better understanding of TRPC6 biology and the development of novel therapeutics targeting this channel.

References

- 1. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of BI-749327 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo dosage and administration of BI-749327, a potent and selective inhibitor of the transient receptor potential canonical 6 (TRPC6) ion channel, in mouse models. The following protocols are based on established preclinical studies and are intended to ensure reproducibility and accuracy in experimental design.

Mechanism of Action

This compound is an orally bioavailable antagonist of TRPC6, a non-selective cation channel.[1][2] Increased TRPC6 activity is implicated in the pathophysiology of various diseases, including cardiac and renal fibrosis, as well as Duchenne muscular dystrophy (DMD).[1][3] The binding of this compound to TRPC6 inhibits calcium influx, which in turn suppresses the activation of the calcineurin-nuclear factor of activated T-cells (NFAT) signaling pathway.[1] This pathway is a key driver of pathological gene expression associated with hypertrophy and fibrosis.

BI749327 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; TRPC6 [label="TRPC6 Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca2_influx [label="Ca²⁺ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Calcineurin [label="Calcineurin Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFAT [label="NFAT Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gene_Expression [label="Pathological Gene\nExpression\n(Hypertrophy, Fibrosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

BI749327 -> TRPC6 [label="Inhibits", fontcolor="#5F6368"]; TRPC6 -> Ca2_influx [label="Mediates", fontcolor="#5F6368"]; Ca2_influx -> Calcineurin; Calcineurin -> NFAT; NFAT -> Gene_Expression; }

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key in vivo dosage and pharmacokinetic parameters of this compound in mice.

| Parameter | Value | Mouse Strain(s) | Administration Route | Reference(s) |

| Standard Dosage | 30 mg/kg/day | C57BL/6J, CD-1, B6129F1 | Oral Gavage / Subcutaneous | |

| Terminal Half-life (t½) | 8.5 - 13.5 hours | CD-1 | Oral | |

| Plasma Protein Binding | 98.4 ± 0.1% | Not Specified | Not Applicable | |

| Unbound Fraction | 1.6% | Not Specified | Not Applicable |

Table 1: In Vivo Dosage and Pharmacokinetic Parameters of this compound in Mice

| Disease Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |

| Cardiac Fibrosis (TAC model) | 30 mg/kg/day | Oral Gavage | 7 weeks (starting 1 week post-TAC) | Improved left heart function, reduced fibrosis. | |

| Renal Fibrosis (UUO model) | 3, 10, 30 mg/kg/day | Oral Gavage | 7 days (starting just before UUO) | Dose-dependent reduction in renal fibrosis. | |

| Duchenne Muscular Dystrophy | 30 mg/kg/day | Subcutaneous Injection | From postnatal day 3 | Prolonged survival, improved muscle function. |

Table 2: Efficacy of this compound in Various Mouse Disease Models

Experimental Protocols

Detailed methodologies for the preparation of dosing solutions and administration in key experimental models are provided below.

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a suspension of this compound in a methylcellulose/Tween 80 vehicle, suitable for oral administration in mice.

Materials:

-

This compound powder

-

Methylcellulose (e.g., 400 cP)

-

Tween 80 (Polysorbate 80)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers

-

Graduated cylinders

-

Ice bath or freezer

Procedure:

-

Preparation of 0.5% Methylcellulose with 0.2% Tween 80 Vehicle: a. Heat approximately one-third of the final required volume of deionized water to 70-80°C on a heating plate with a magnetic stirrer. b. While stirring, slowly add 0.5% (w/v) of methylcellulose powder to the heated water. Continue stirring until a homogenous, milky suspension is formed. c. Cool the remaining two-thirds of the deionized water in an ice bath or freezer. d. Add the cold water to the hot methylcellulose suspension. e. Continue to stir the solution in the cold (e.g., on ice or at 4°C) until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight. f. Add 0.2% (v/v) of Tween 80 to the clear methylcellulose solution and mix thoroughly.

-

Preparation of this compound Suspension: a. Weigh the required amount of this compound powder to achieve the desired final concentration for a 30 mg/kg dose. The final volume administered to each mouse is typically 10 ml/kg. b. Add a small amount of the prepared vehicle to the this compound powder and triturate to form a smooth paste. c. Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.

Protocol 2: Preparation of this compound for Subcutaneous Injection

This protocol outlines the preparation of a this compound suspension for subcutaneous administration, particularly for neonatal mice in the Duchenne muscular dystrophy model.

Materials:

-

This compound powder

-

Methylcellulose

-

Tween 80

-

Deionized water

-

Sterile vials

-

Syringes and needles

Procedure:

-

Preparation of 2.5% Methylcellulose with 0.015% Tween 80 Vehicle: a. Prepare a solution of 2.5% (w/v) methylcellulose in deionized water. The same heating and cooling method described in Protocol 1 can be used to facilitate dissolution. b. Add 0.015% (v/v) Tween 80 to the methylcellulose solution and mix thoroughly. c. Sterilize the vehicle solution by an appropriate method, such as filtration, if required for the experimental setting.

-

Preparation of this compound Suspension: a. Aseptically weigh the required amount of this compound powder into a sterile vial. b. Add the sterile vehicle to the powder to achieve the desired final concentration for a 30 mg/kg dose. The injection volume for neonatal mice should be carefully calculated and is typically up to 200 µL. c. Vortex or sonicate the vial until a uniform suspension is achieved.

Protocol 3: Administration of this compound in a Transverse Aortic Constriction (TAC) Mouse Model

This protocol details the timing of this compound administration in the context of a TAC surgical model to induce cardiac pressure overload.

Acclimation [label="Acclimation\n(Vehicle Gavage)", fillcolor="#F1F3F4", fontcolor="#202124"]; TAC_Surgery [label="TAC Surgery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Op [label="Post-Operative\nRecovery", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound or Vehicle\n(30 mg/kg/day, p.o.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Acclimation -> TAC_Surgery [label="1 Week", fontcolor="#5F6368"]; TAC_Surgery -> Post_Op [label="1 Week", fontcolor="#5F6368"]; Post_Op -> Treatment [label="Start Treatment", fontcolor="#5F6368"]; Treatment -> Endpoint [label="7 Weeks", fontcolor="#5F6368"]; }

Figure 2: Experimental workflow for this compound administration in the TAC model.

Procedure:

-

Acclimation: One week prior to TAC surgery, acclimate the mice to the oral gavage procedure by administering the vehicle solution daily.

-

TAC Surgery: Perform TAC surgery to induce pressure overload.

-

Post-Operative Recovery and Randomization: Allow the mice to recover for one week after surgery. At this point, mice can be randomized into treatment and control groups.

-

Treatment: Begin daily oral gavage of this compound (30 mg/kg) or vehicle.

-

Monitoring and Endpoint Analysis: Continue treatment for the desired duration (e.g., 7 weeks) and monitor cardiac function periodically.

Protocol 4: Administration of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model

This protocol describes the administration of this compound in a UUO model of renal fibrosis.

Treatment_Start [label="Start this compound or\nVehicle Treatment\n(p.o.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UUO_Surgery [label="UUO Surgery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Continued_Treatment [label="Daily Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Treatment_Start -> UUO_Surgery [label="Just Before", fontcolor="#5F6368"]; UUO_Surgery -> Continued_Treatment; Continued_Treatment -> Endpoint [label="7 Days", fontcolor="#5F6368"]; }

Figure 3: Experimental workflow for this compound administration in the UUO model.

Procedure:

-